

Septamycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Septamycin*

Cat. No.: B610790

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Septamycin is a polyether antibiotic first isolated from *Streptomyces hygroscopicus* strain NRRL 5678.^[1] As a member of the carboxylic acid ionophore class of antibiotics, it exhibits potent activity against Gram-positive bacteria and the protozoan parasite *Eimeria tenella*, a causative agent of coccidiosis in poultry.^[1] This technical guide provides a comprehensive overview of the discovery, isolation, and physicochemical properties of **Septamycin**. It includes detailed, albeit generalized, experimental protocols for its fermentation and purification, summaries of its known quantitative data, and visual representations of its isolation workflow and mechanism of action. This document is intended to serve as a foundational resource for researchers interested in the study and development of **Septamycin** and related polyether antibiotics.

Discovery and Producing Organism

Septamycin was first described in 1975 by Keller-Juslén and colleagues, who isolated it from the fermentation broth of *Streptomyces hygroscopicus* strain NRRL 5678.^[1] It was later found to be identical to the antibiotic A28695A, which was isolated from *Streptomyces albus*.^[1] **Septamycin** is a monocarboxylic acid that forms a sodium salt with the molecular formula

$C_{48}H_{81}NaO_{16}$.^{[1][2]} Its structure is characterized by a thirty-carbon backbone containing seven heterocyclic rings.^[1]

Physicochemical and Quantitative Data

The known physicochemical properties and other quantitative data for **Septamycin** are summarized in the tables below. It is important to note that detailed quantitative data regarding fermentation titers and purification yields are not readily available in the public domain.

Table 1: Physicochemical Properties of **Septamycin**

Property	Value	Reference
Molecular Formula (Sodium Salt)	$C_{48}H_{81}NaO_{16}$	[1] [2]
Molecular Weight (Sodium Salt)	937.13 g/mol	[2]
Appearance	Colorless prisms (as the free acid)	
Solubility	Soluble in methanol and alkaline water	[3]
UV Absorption	No characteristic absorption maxima	
CAS Number (Sodium Salt)	55924-40-8	[2]

Table 2: Antimicrobial Activity of **Septamycin**

Target Organism	Activity	Reference
Gram-positive bacteria	Active	[1]
<i>Eimeria tenella</i>	Active	[1]

Experimental Protocols

The following protocols are based on generalized methods for the fermentation of *Streptomyces* and the isolation of polyether antibiotics. Specific parameters for optimal **Septamycin** production may require further optimization.

Fermentation of *Streptomyces hygroscopicus* NRRL 5678

This protocol describes a typical submerged fermentation process for the production of secondary metabolites from *Streptomyces*.

3.1.1. Media Preparation

A variety of media can be used for the cultivation of *Streptomyces hygroscopicus*. A common approach involves a seed medium for initial growth and a production medium optimized for antibiotic synthesis.

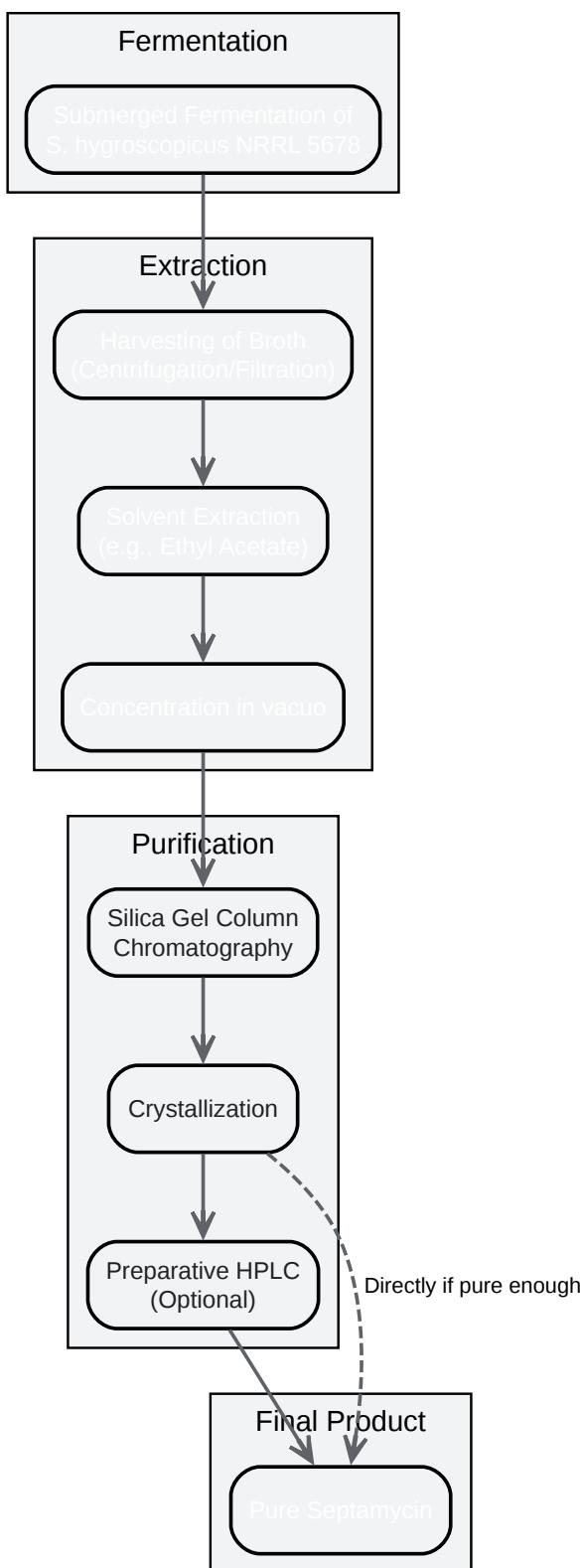
- Seed Medium (per liter):
 - Glucose: 10 g
 - Yeast Extract: 4 g
 - Malt Extract: 10 g
 - CaCO_3 : 2 g
 - Adjust pH to 7.0-7.2 before sterilization.
- Production Medium (per liter):
 - Glycerol: 11.5 g
 - Arginine: 0.75 g
 - K_2HPO_4 : 1 g
 - $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$: 0.5 g

- NaCl: 3 g
- (NH₄)₂HPO₄: 0.5 g
- Adjust pH to 7.0 before sterilization.

3.1.2. Fermentation Procedure

- Inoculation: Inoculate the seed medium with a spore suspension or a vegetative mycelial culture of *Streptomyces hygroscopicus* NRRL 5678.
- Seed Culture Incubation: Incubate the seed culture at 28-30°C for 48-72 hours with shaking at 200-250 rpm.
- Production Culture: Transfer an appropriate volume (e.g., 5-10% v/v) of the seed culture to the production medium.
- Production Incubation: Incubate the production culture at 28-30°C for 5-7 days with vigorous aeration and agitation. Monitor pH and antibiotic production periodically.

Extraction and Purification of Septamycin

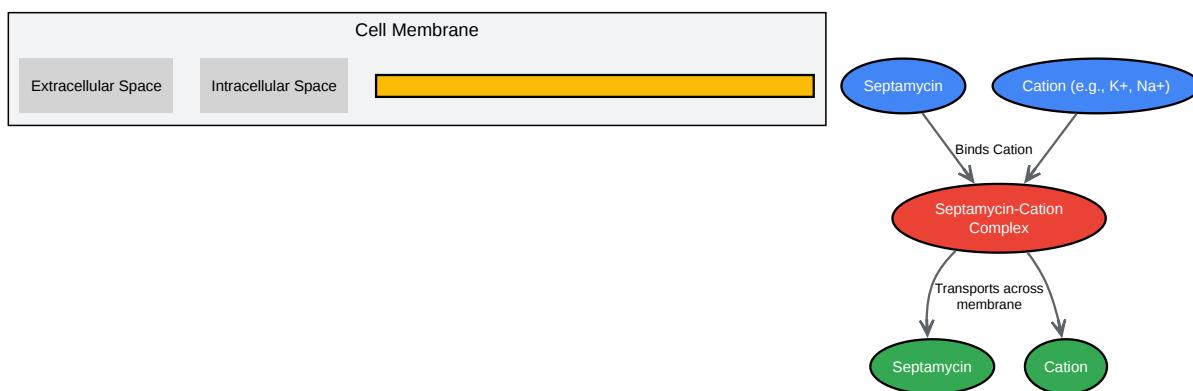
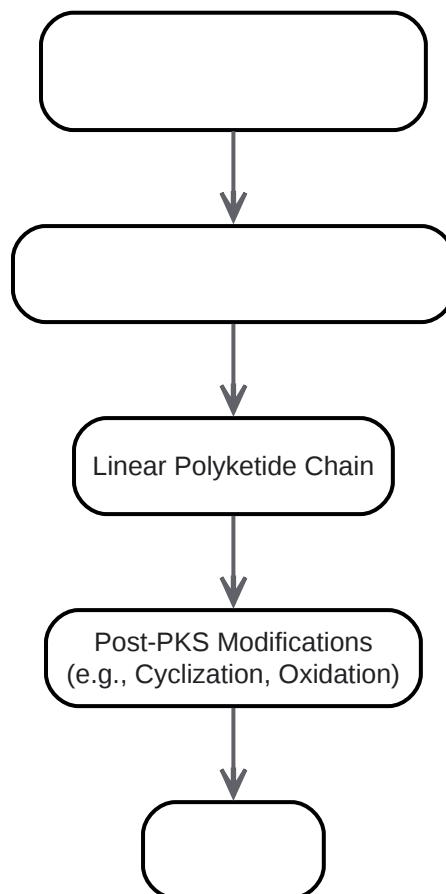

The following is a general procedure for the extraction and purification of a polyether antibiotic like **Septamycin** from a fermentation broth.

- Harvesting: After the fermentation period, separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
- Solvent Extraction:
 - Adjust the pH of the supernatant to acidic (e.g., pH 3-4) with an appropriate acid.
 - Extract the acidified broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform, repeated 2-3 times.
 - Combine the organic extracts.

- Concentration: Concentrate the pooled organic extracts in *vacuo* using a rotary evaporator to obtain a crude oily residue.
- Silica Gel Chromatography:
 - Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).
 - Apply the concentrated extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
 - Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol gradient.
 - Collect fractions and monitor for the presence of **Septamycin** using a suitable method such as thin-layer chromatography (TLC) followed by a bioassay or specific staining.
- Crystallization:
 - Combine the active fractions and concentrate to dryness.
 - Dissolve the residue in a minimal amount of a suitable solvent and induce crystallization by slow evaporation or by the addition of a non-solvent.
 - Collect the crystals by filtration and wash with a cold solvent.
- Final Purification (Optional): For higher purity, the crystalline material can be further purified by preparative High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow for Septamycin Isolation

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the isolation and purification of **Septamycin**.

Proposed Biosynthetic Pathway Relationship

While the specific biosynthetic gene cluster for **Septamycin** in *S. hygroscopicus* NRRL 5678 has not been fully elucidated in publicly available literature, it is understood to be a polyketide. The biosynthesis of polyether antibiotics generally follows a pathway involving large, modular polyketide synthases (PKS).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a simple and rapid HPLC-MS/MS method for quantification of streptomycin in mice and its application to plasma pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptomyces albus G produces an antibiotic complex identical to paulomycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Septamycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610790#septamycin-discovery-and-isolation-from-streptomyces>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com